
1,2-Dimethyl-4-nitrobenzene
Overview
Description
1,2-Dimethyl-4-nitrobenzene (CAS 99-51-4), also known as 4-nitro-o-xylene, is a nitroaromatic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It is characterized by two methyl groups at the 1,2-positions and a nitro group at the 4-position on the benzene ring. Key physical properties include a melting point of 27–30°C, boiling point of 143°C, density of 1.139 g/cm³, and flash point of 113°C . The compound is sparingly soluble in water (100 mg/L at 25°C) but soluble in organic solvents .
This compound is a critical intermediate in pharmaceuticals and agrochemicals. It is used to synthesize riboflavin (vitamin B₂), the cardiovascular drug tolvaptan, and the herbicide pendimethalin . Its production primarily involves the nitration of o-xylene under controlled conditions . Safety data indicate warnings for acute toxicity (H302, H312, H332), necessitating precautions during handling .
Preparation Methods
Traditional Nitration with Mixed Sulfuric-Nitric Acid Systems
The conventional method for synthesizing 1,2-dimethyl-4-nitrobenzene involves the nitration of o-xylene using a mixed acid system (H₂SO₄/HNO₃). This exothermic reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) targets the para position relative to the methyl groups .
Key Parameters:
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Acid Ratio : A molar ratio of H₂SO₄:HNO₃ = 3:1 optimizes nitronium ion generation while minimizing oxidation byproducts .
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Temperature : Maintained at 15–20°C during acid addition to control reaction kinetics .
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Residence Time : Extended post-addition stirring (30–60 minutes) ensures complete conversion .
Example Protocol:
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Mixed Acid Preparation : Combine 98% H₂SO₄ (63 g) and 70% HNO₃ (37 g) at 15°C.
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Nitration : Gradually add o-xylene (53 g) to the acid mixture with vigorous stirring.
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Workup : Separate the organic layer, wash with water, and neutralize residual acid .
Yield : 76–94% .
Selectivity (4-nitro/3-nitro) : 0.83–0.87 .
Catalytic Nitration Using Solid Acid Catalysts
Solid acid catalysts, such as H-beta zeolite, enhance regioselectivity and reduce waste compared to traditional methods.
Vapor-Phase Nitration with H-Beta Zeolite :
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Conditions :
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Catalyst: H-beta zeolite (Si/Al = 12.5).
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Nitrating Agent: 30% HNO₃.
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Temperature: 150°C.
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Pressure: Ambient.
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Performance :
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Conversion: 65%.
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Selectivity (4-nitro): 63%.
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Byproducts: Phthalic anhydride (<5%).
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Advantages:
Lewis Acid-Promoted Regioselective Nitration
Brønsted and Lewis acids (e.g., BiCl₃) improve para-selectivity by polarizing the nitronium ion and stabilizing transition states .
Solvent-Free Nitration with BiCl₃ :
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Conditions :
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Catalyst: BiCl₃ (10 mol%).
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Nitrating Agent: N₂O₄.
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Temperature: 25°C.
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Time: 12 hours.
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Outcomes :
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Yield: 71%.
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4-nitro/3-nitro Ratio: 3.91.
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Continuous-Flow Nitration Systems
Continuous-flow reactors (CFRs) offer superior heat and mass transfer, enabling safer large-scale production .
Optimized CFR Protocol :
Parameter | Optimal Value |
---|---|
Temperature | 100°C |
H₂SO₄ Concentration | 70% |
H₂SO₄/HNO₃ Ratio | 3:1 |
Residence Time | 110 s |
Flow Rate (o-xylene) | 10 g/min |
Results :
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Conversion: 94.1%.
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Phenolic Byproducts: Reduced from 2% (batch) to 0.1%.
Comparative Analysis of Methods
Method | Yield (%) | Selectivity (4-/3-) | Scalability | Waste Reduction |
---|---|---|---|---|
Traditional Mixed Acid | 76–94 | 0.83–0.87 | Moderate | Low |
H-Beta Zeolite | 65 | 1.8 | High | High |
BiCl₃ Catalysis | 71 | 3.91 | Moderate | Moderate |
Continuous-Flow | 94.1 | 0.87 | High | High |
Industrial-Scale Considerations
Chemical Reactions Analysis
Scientific Research Applications
Chemical Synthesis
1,2-Dimethyl-4-nitrobenzene is primarily utilized as an intermediate in the synthesis of other chemical compounds. One notable application is in the nitration of o-xylene, where it serves as a precursor to produce 4-nitro-o-xylene. The selective nitration process involves the reaction of this compound with acetic anhydride and trifluoroacetic anhydride, yielding various diastereoisomers of dimethyl-nitro compounds .
Biodegradability and Environmental Fate
Research indicates that this compound has low to moderate biodegradability. It is expected to partition primarily into water and soil compartments rather than bioaccumulating significantly in living organisms. The compound's half-life for photodegradation in air is estimated at around 10 days . Additionally, modeling studies suggest that it can be biodegraded by acclimated microbial communities under appropriate conditions .
Ecotoxicity Studies
Ecotoxicological assessments have shown that this compound exhibits low to moderate toxicity to aquatic organisms. For instance, the LC50 values for fish and Daphnia magna are reported at approximately 16 mg/L and 18 mg/L respectively . These findings are crucial for evaluating the environmental risks associated with its use and potential spills.
Acute Toxicity
Toxicological evaluations reveal that the acute oral LD50 for rats is approximately 2,636 mg/kg body weight, indicating relatively low toxicity in mammals . The dermal LD50 for rabbits exceeds 5,695 mg/kg body weight, further supporting its low irritation potential .
Genetic Toxicology
Genetic toxicity studies conducted using the Ames test have yielded mixed results for this compound. While some assays indicate mutagenic potential, others do not confirm this effect . Such variability underscores the need for further investigation to clarify its genetic toxicity profile.
Several studies have focused on the applications and implications of using this compound:
- Synthesis of Derivatives : Research has demonstrated its utility in synthesizing various nitro-substituted aromatic compounds that are valuable in pharmaceuticals and agrochemicals.
- Environmental Monitoring : Studies assessing the environmental fate of nitro compounds have utilized this compound as a model to predict the behavior of similar substances in ecological risk assessments.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-nitrobenzene involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methyl groups can influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
The chemical and industrial relevance of 1,2-dimethyl-4-nitrobenzene can be contextualized by comparing it with structurally related nitroaromatic compounds. Below is a detailed analysis:
Structural and Electronic Comparisons
1,2-Dimethyl-3-nitrobenzene (CAS 99-52-5)
- Molecular Formula: C₈H₉NO₂ (same as this compound).
- Substituent Positions : Methyl groups at 1,2-positions; nitro group at the 3-position.
- Applications: Precursor for mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) .
- Reactivity : The meta-nitro group reduces steric hindrance compared to the para isomer, favoring certain substitution reactions.
1,2-Dichloro-4-nitrobenzene (CAS 99-54-7)
- Molecular Formula: C₆H₃Cl₂NO₂.
- Substituents : Chlorine atoms at 1,2-positions; nitro group at 4-position.
- Reactivity : Chlorine’s electron-withdrawing nature deactivates the ring, reducing reaction yields compared to methyl-substituted analogs. For instance, in nitrone synthesis, this compound achieves ~20% higher yields than its dichloro counterpart due to methyl’s electron-donating effect .
- Applications : Used in pesticide synthesis and as a cross-coupling reagent .
1,2-Dimethoxy-4-nitrobenzene (CAS 709-09-1)
- Molecular Formula: C₈H₉NO₄.
- Substituents : Methoxy groups at 1,2-positions; nitro group at 4-position.
- Properties : Higher molecular weight (183.16 g/mol) and polarity due to methoxy groups.
- Applications : Intermediate in dye synthesis and specialty chemicals .
Physical and Industrial Data
Industrial and Environmental Considerations
- Market Demand : this compound is prioritized in agrochemical production, with major suppliers like ChemBull and J&K catering to global pharmaceutical demand .
Biological Activity
1,2-Dimethyl-4-nitrobenzene (C8H9NO2), also known as 4-nitro-m-xylene, is an aromatic compound characterized by a nitro group and two methyl groups attached to a benzene ring. It appears as yellow crystalline solids and is utilized in the synthesis of various pharmaceuticals, including antihistamines and anti-inflammatory medications . Understanding its biological activity is essential for assessing its safety and potential applications.
Toxicological Profile
This compound exhibits low to moderate toxicity in mammals. The oral LD50 for rats is approximately 2,636 mg/kg body weight, while the dermal LD50 for rabbits exceeds 5,695 mg/kg body weight . These values indicate that while the compound can be harmful at high doses, it does not pose significant acute toxicity under typical exposure scenarios.
Table 1: Toxicity Data Summary
Test Subject | Route of Exposure | LD50 (mg/kg b.w.) |
---|---|---|
Rats | Oral | 2,636 |
Rabbits | Dermal | >5,695 |
Environmental Toxicity
In terms of aquatic toxicity, the compound shows low to moderate effects. For instance, the EC50 values for algal inhibition range from 8.9 mg/L for Chlorella pyrenoidosa to approximately 12 mg/L for green algae . This suggests that while it can affect aquatic organisms, the concentrations required to elicit these effects are relatively high.
Table 2: Aquatic Toxicity Data
Organism | Endpoint | EC50 (mg/L) |
---|---|---|
Chlorella pyrenoidosa | Algal inhibition (96h) | 8.9 |
Green algae | Algal inhibition (96h) | ~12 |
Daphnia magna | Acute toxicity | 4.2 - 11.8 |
The biological activity of this compound is influenced by its absorption and metabolism. Nitrotoluenes are generally absorbed through the gastrointestinal tract and lungs, with distribution occurring rapidly throughout the body . The primary metabolic pathways include oxidation and conjugation with glucuronic acid and sulfates, leading to renal excretion.
Absorption and Metabolism
- Absorption : Rapid via gastrointestinal tract and lungs; minimal through skin.
- Metabolism : Involves side-chain oxidation and conjugation.
- Excretion : Primarily through urine; minor fecal excretion observed.
Genotoxicity
In vitro studies have produced mixed results regarding genotoxicity. While some tests indicate potential mutagenic effects, there is a lack of comprehensive in vivo data specific to this compound . Comparisons with structurally similar compounds suggest that further investigation is warranted to clarify its genetic impact.
Biodegradation Studies
Research indicates that this compound can biodegrade under suitable conditions. For instance, studies have demonstrated that activated sludge can degrade nitrotoluene isomers after an acclimation period . This suggests potential environmental persistence but also indicates avenues for bioremediation strategies.
Predictive Models
Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of nitro-substituted aromatic compounds based on their chemical structure . These models can help assess the environmental risks associated with compounds like this compound by correlating structural features with biological activity.
Properties
IUPAC Name |
1,2-dimethyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZKOYWDLDYELC-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Record name | 1,2-DIMETHYL-4-NITROBENZENE | |
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DSSTOX Substance ID |
DTXSID2025133 | |
Record name | 1,2-Dimethyl-4-nitrobenzene | |
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Molecular Weight |
151.16 g/mol | |
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Physical Description |
1,2-dimethyl-4-nitrobenzene appears as yellow prisms or yellow crystalline solid. (NTP, 1992), Liquid, Yellow solid; [HSDB] | |
Record name | 1,2-DIMETHYL-4-NITROBENZENE | |
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Record name | Benzene, 1,2-dimethyl-4-nitro- | |
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Boiling Point |
489 °F at 748 mmHg (NTP, 1992), 254 °C @ 760 MM HG | |
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Flash Point |
225 °F (NTP, 1992), 107 °C | |
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Solubility |
1 to 5 mg/mL at 59 °F (NTP, 1992), INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL, SOL IN ETHER /NITROXYLENE/ | |
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Density |
1.117 (NTP, 1992) - Denser than water; will sink | |
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Color/Form |
YELLOW PRISMS FROM ALCOHOL, CRYSTALLINE NEEDLES, YELLOW LIQ /2,4- & 2,5-ISOMERS/ | |
CAS No. |
99-51-4 | |
Record name | 1,2-DIMETHYL-4-NITROBENZENE | |
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Melting Point |
86 to 88 °F (NTP, 1992), 30-31 °C | |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.